N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide
Description
N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, an oxazinan ring, and a sulfonyl group
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-12(2)20-18(23)17(22)19-11-16-21(6-3-7-28-16)29(24,25)13-4-5-14-15(10-13)27-9-8-26-14/h4-5,10,12,16H,3,6-9,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEHWDIPUAFBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxine and oxazinan intermediates. The benzodioxine ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The oxazinan ring is formed by the reaction of an appropriate amine with an epoxide in the presence of a base . The final step involves the sulfonylation of the oxazinan intermediate with a sulfonyl chloride derivative, followed by coupling with ethanediamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can
Biological Activity
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a benzodioxine moiety, an oxazinan group, and an ethanediamide backbone. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS. It possesses a molecular weight of approximately 334.38 g/mol. The structural characteristics contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors. The compound's structural components suggest potential applications in treating metabolic disorders and neurodegenerative diseases.
Enzyme Inhibition
Studies have shown that derivatives containing the benzodioxane structure possess inhibitory effects against key enzymes such as:
- α-glucosidase : Involved in carbohydrate metabolism; inhibition may help manage diabetes.
- Acetylcholinesterase : Important for neurotransmitter regulation; inhibition could have implications for Alzheimer's disease treatment.
Molecular docking studies suggest that this compound can effectively bind to the active sites of these enzymes, highlighting its potential as a therapeutic agent.
Research Findings and Case Studies
A series of studies have evaluated the biological activity of related compounds. Notable findings include:
- Inhibition Potency : Compounds with similar structures have demonstrated varying degrees of potency against α-glucosidase and acetylcholinesterase. For instance, some derivatives were found to be 5 to 45 times more active than standard inhibitors like probucol in lipid peroxidation assays .
- Animal Models : In vivo studies involving animal models have shown significant effects on metabolic parameters when treated with structurally related compounds. For example, certain derivatives exhibited hypolipidemic activity at doses of 100 and 300 mg/kg in mice .
- Mechanistic Insights : The mechanism of action for these compounds often involves the formation of enzyme-inhibitor complexes that disrupt normal enzymatic functions. This has been supported by both in vitro assays and computational studies .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[1,4]-dioxin | Contains benzodioxane core | Enzyme inhibition |
| 4-Methylbenzenesulfonamide | Sulfonamide derivative | Antimicrobial activity |
| Morpholine derivatives | Morpholine ring structure | Antidepressant effects |
These compounds share common functional groups that contribute to their pharmacological profiles but differ in their substituents and specific biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
